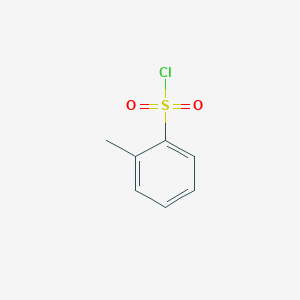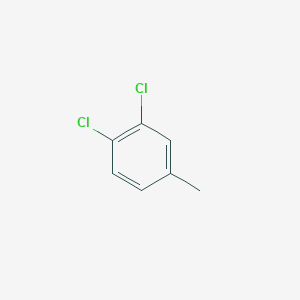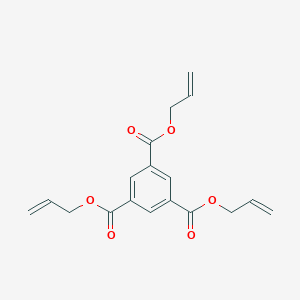
Triallyl trimesate
Overview
Description
Triallyl trimesate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the broader category of trimesates and their derivatives. For instance, the synthesis of MIL-96, a porous aluminum trimesate, is described, which involves the use of trimesic acid (1,3,5-benzenetricarboxylic acid) under hydrothermal conditions . This suggests that trimesates are versatile compounds that can form complex structures with potential applications in gas sorption.
Synthesis Analysis
The synthesis of related trimesate compounds involves various methods. For example, trimetallic copper trimesate with isomorphously substituted molybdenum and zinc was synthesized mechanochemically using acetates of Zn2+, Mo2+, and Cu2+ at room temperature . This indicates that trimesates can be synthesized through low-energy processes, which could be advantageous for industrial applications. Similarly, MIL-96, an aluminum trimesate, was synthesized under mild hydrothermal conditions, which involved the use of trimesic acid in water . These methods highlight the potential for synthesizing trimesates and their derivatives under relatively mild conditions.
Molecular Structure Analysis
The molecular structure of trimesates can be quite complex. The MIL-96 structure, for instance, contains isolated trinuclear mu3-oxo-bridged aluminum clusters and a honeycomb lattice based on 18-membered rings . This intricate structure is indicative of the potential complexity of trimesate derivatives, which could also apply to triallyl trimesate. The presence of trinuclear units and large rings suggests that trimesates can form frameworks with significant porosity and potential for encapsulating other molecules.
Chemical Reactions Analysis
The chemical reactions involving trimesates can lead to materials with interesting catalytic properties. The trimetallic copper trimesate with substituted molybdenum showed high efficiency and selectivity in the catalytic oxidation of cis-cyclooctene using tert-butylhydrogenperoxide as an oxidant . This demonstrates that trimesates can be part of catalytic systems, potentially due to their ability to host metal sites that are active in oxidation reactions.
Physical and Chemical Properties Analysis
Trimesates exhibit a range of physical and chemical properties. For instance, MIL-96 is capable of sorbing gases like carbon dioxide, methane, and hydrogen at various temperatures and pressures . This indicates that trimesates can have high surface areas and porosities, which are important properties for materials used in gas storage and separation. The ability to sorb gases also suggests that trimesates could be useful in environmental applications, such as carbon capture.
Scientific Research Applications
1. Precipitation Polymerization
- Application Summary: TAM is used in precipitation polymerization to create organic solids. The process involves radical-initiated activation of solutions composed of tetradecane and TAM monomer .
- Methods and Procedures: The precipitation polymerization of TAM involves the copolymerization of mono- and di-functional acrylates, styrenics, and their mixtures to generate crosslinked spheres with sizes in the micron range . Peroxide-initiated reactions in the presence of tetradecane give novel organic solids .
- Results and Outcomes: The products are thermochemically assessed using a combination of differential scanning calorimetry, thermogravimetry, and pyrolysis combustion flow calorimetry .
2. Photocatalytic Applications
- Application Summary: TAM is used in the post-synthetic modification of aluminum trimesate and copper trimesate with TiO2 nanoparticles for photocatalytic applications .
- Methods and Procedures: The materials are initially prepared by hydrothermal treatment, and then submitted to a post-synthetic modification step to grow titania nanoparticles on their surface .
- Results and Outcomes: The composite showed improved photocatalytic activity, removing 90% of methylene blue, 55% of sodium diclofenac, and 62% of ibuprofen after four hours of illumination with UV-A light .
3. Synthesis of Metal-Organic Framework
- Application Summary: TAM is used in the synthesis of a novel cobalt trimesate metal-organic framework .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes: The specific results and outcomes for this application are not detailed in the source .
4. Wastewater Treatment
- Application Summary: TAM has been used in wastewater treatment as a refractory organic compound due to its significant production capability and negative environmental impact .
- Methods and Procedures: TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process .
- Results and Outcomes: Although 99% of TAIC could be degraded in 5 min during both processes, the O3/UV process had a 70% mineralization rate that was much higher than that of the independent O3 process (9%) in 30 min .
5. Polymer Cross-linking Agent
- Application Summary: TAM is used as a polymer cross-linking agent .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes: The specific results and outcomes for this application are not detailed in the source .
6. Environmental Remediation
- Application Summary: TAM is used in the synthesis of the Al trimesate-based metal-organic framework, MIL-96 (Al), which has applications in environmental remediation . This includes the removal of fluoride and heavy metals, as well as the elimination of volatile organic compounds (VOCs) and CO2 .
- Methods and Procedures: The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes: The specific results and outcomes for this application are not detailed in the source .
7. Photocatalytic Applications
- Application Summary: TAM is used in the post-synthetic modification of aluminum trimesate and copper trimesate with TiO2 nanoparticles for photocatalytic applications .
- Methods and Procedures: The materials are initially prepared by hydrothermal treatment, and then submitted to a post-synthetic modification step to grow titania nanoparticles on their surface .
- Results and Outcomes: The composite showed improved photocatalytic activity, removing 90% of methylene blue, 55% of sodium diclofenac, and 62% of ibuprofen after four hours of illumination with UV-A light .
properties
IUPAC Name |
tris(prop-2-enyl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUIKFOFHZNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066267 | |
| Record name | Triallyl trimesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triallyl trimesate | |
CAS RN |
17832-16-5 | |
| Record name | Triallyl trimesate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl trimesate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triallyl trimesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl benzene-1,3,5-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL TRIMESATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW4NV82JL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



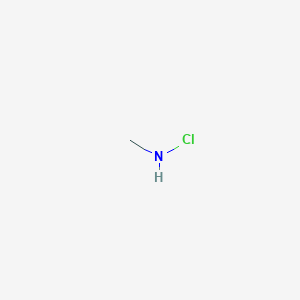
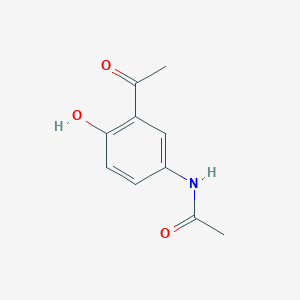
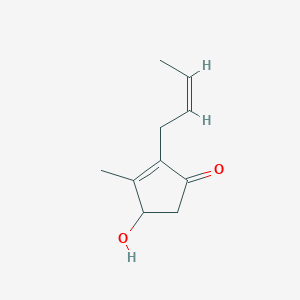
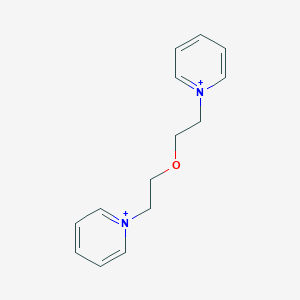
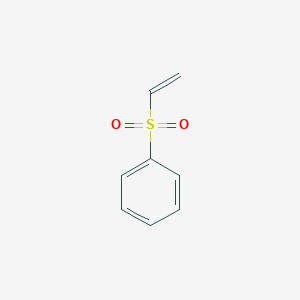
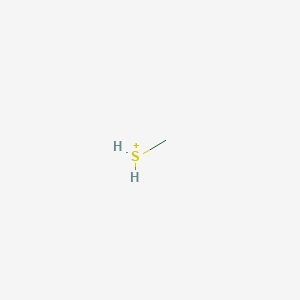
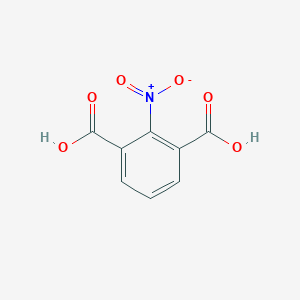
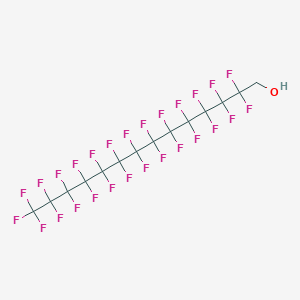
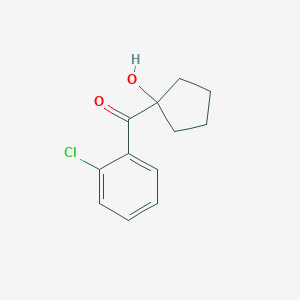
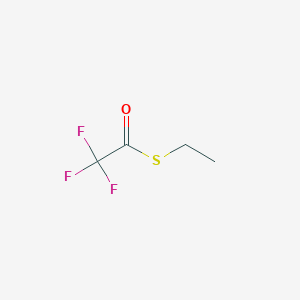
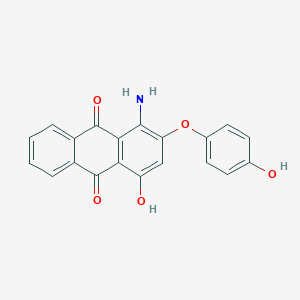
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
